1-chloro-2-methylbenzene-5-ide;iodozinc(1+)

Catalog No.
S3549702
CAS No.
352525-66-7
M.F
C7H6ClIZn
M. Wt
317.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-chloro-2-methylbenzene-5-ide;iodozinc(1+)

CAS Number

352525-66-7

Product Name

1-chloro-2-methylbenzene-5-ide;iodozinc(1+)

IUPAC Name

1-chloro-2-methylbenzene-5-ide;iodozinc(1+)

Molecular Formula

C7H6ClIZn

Molecular Weight

317.9 g/mol

InChI

InChI=1S/C7H6Cl.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

WXXRYTXHYIZUPR-UHFFFAOYSA-M

SMILES

CC1=C(C=[C-]C=C1)Cl.[Zn+]I

Canonical SMILES

CC1=C(C=[C-]C=C1)Cl.[Zn+]I

1-Chloro-2-methylbenzene-5-ide;iodozinc(1+) is a chemical compound that combines elements of organic and inorganic chemistry. It features a chlorinated aromatic ring (1-chloro-2-methylbenzene) linked to an iodozinc moiety. The structure can be represented as follows:

  • Molecular Formula: C7H7ClIZn
  • Molecular Weight: Approximately 333.216 g/mol
  • CAS Number: Not specifically listed, but related compounds can be tracked via their respective CAS identifiers.

This compound is characterized by its unique combination of a chlorinated aromatic system and a zinc halide, which imparts specific reactivity and biological properties.

The reactivity of 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) can be attributed to both the chlorinated aromatic ring and the iodozinc component. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom in the aromatic ring can be replaced by nucleophiles, making it a versatile intermediate in organic synthesis.
  • Cross-Coupling Reactions: The zinc moiety facilitates cross-coupling reactions, particularly in the presence of organohalides, allowing for the formation of carbon-carbon bonds.

These reactions are often catalyzed by transition metals, enhancing the efficiency and selectivity of the processes.

Synthesis of 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) typically involves:

  • Formation of Iodozinc Complex:
    • Reacting zinc with iodine to form iodozinc(1+).
  • Substitution Reaction:
    • Treating 1-chloro-2-methylbenzene with the iodozinc complex under controlled conditions (usually in an organic solvent) to facilitate nucleophilic substitution.
  • Purification:
    • The product can be purified using techniques such as recrystallization or chromatography.

The applications of 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) are diverse:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Used in developing new materials that require specific electronic or optical properties due to its unique chemical structure.

Interaction studies involving 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block in synthetic chemistry and its biological interactions. Investigations often employ techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to analyze reaction mechanisms and product structures.

Several compounds share structural or functional similarities with 1-chloro-2-methylbenzene-5-ide;iodozinc(1+). Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Bromo-2-methylbenzeneHalogenated aromaticHigher reactivity due to bromine's leaving group ability.
Iodomethylzinc iodideOrganometallicUsed extensively in cross-coupling reactions.
Ethyl pentanoate;iodozinc(1+)Ester with iodozincDifferent functional group leading to distinct reactivity patterns.

Uniqueness

The uniqueness of 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) lies in its combination of a chlorinated aromatic system with a zinc halide, which enhances its utility in both organic synthesis and potential biological applications. Its ability to participate in various

Dates

Modify: 2023-08-19

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